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Compound of Interest

Compound Name: 4-Phenylpentanoic acid

Cat. No.: B1265419 Get Quote

4-Phenylpentanoic acid, also known as 4-phenylvaleric acid, is an organic compound with a

structure that presents a compelling case study in solubility for pharmaceutical and chemical

research. Its molecular architecture, featuring a terminal carboxylic acid, a flexible alkyl chain,

and an aromatic phenyl ring, creates a delicate balance of hydrophilic and hydrophobic

properties. This guide provides a comprehensive analysis of its solubility characteristics, the

underlying physicochemical principles, and robust methodologies for its experimental

determination. Understanding these properties is critical for applications ranging from reaction

chemistry and purification to formulation development and assessing bioavailability in drug

discovery.

The solubility behavior of a molecule is dictated by its intrinsic properties. The following table

summarizes the key physicochemical parameters of 4-Phenylpentanoic acid, which form the

basis for predicting and understanding its interactions with various solvents.

Table 1: Physicochemical Properties of 4-Phenylpentanoic Acid
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Property Value Source(s)

Molecular Formula C₁₁H₁₄O₂ [1]

Molecular Weight 178.23 g/mol [1]

IUPAC Name 4-phenylpentanoic acid [1]

pKa (Predicted) 4.70 ± 0.10 [2]

LogP (Predicted) 2.4 - 2.65 [1][2]

Hydrogen Bond Donors 1 (from -COOH) [2]

Hydrogen Bond Acceptors 2 (from C=O and -OH) [2]

Melting Point 13°C [2]

Boiling Point 291.9°C at 760 mmHg [2]

Core Principles: Deconstructing the Molecule to
Predict Solubility
The solubility of 4-Phenylpentanoic acid is governed by the interplay of its three main

structural components and the fundamental principle of "like dissolves like," which states that

substances with similar intermolecular forces are more likely to be soluble in one another.[3]

The Hydrophilic Head (Carboxylic Acid): The -COOH group is polar and capable of both

donating and accepting hydrogen bonds. This functional group is the primary driver for

solubility in polar protic solvents like water and alcohols.

The Hydrophobic Tail (Alkyl Chain): The four-carbon chain (-CH(CH₃)CH₂CH₂-) is nonpolar.

As the length of the nonpolar alkyl chain in carboxylic acids increases, their solubility in water

decreases dramatically.[4][5][6] This part of the molecule interacts favorably with nonpolar

solvents through London dispersion forces.

The Aromatic Ring (Phenyl Group): The phenyl group is bulky and hydrophobic, contributing

significantly to the molecule's nonpolar character.[7] It reduces the overall hydrophilicity,

much like the aromatic ring in benzoic acid, which is known to be poorly soluble in cold

water.[8]
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This duality means that 4-Phenylpentanoic acid will exhibit a spectrum of solubilities, being

poorly soluble in highly polar solvents like water and highly soluble in nonpolar organic

solvents. The balance between the hydrophilic carboxyl group and the hydrophobic phenylalkyl

tail is key.

The diagram below illustrates the relationship between the molecular structure and its affinity

for different solvent types.
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4-Phenylpentanoic Acid Structure

Solvent Types

Carboxylic Acid (-COOH)

- Polar
- H-Bonding

Phenyl & Alkyl Chain

- Nonpolar
- Hydrophobic

Polar Solvents
(e.g., Water, Ethanol)

 Favors Solubility
(H-Bonding)

 Hinders Solubility
(Hydrophobic Effect)

Nonpolar Solvents
(e.g., Hexane, Toluene)

 Favors Solubility
(Dispersion Forces)

Aqueous Base
(e.g., aq. NaOH)

 High Solubility
(Salt Formation)
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Start

1. Preparation
Add excess 4-PPA

to known volume of solvent

2. Equilibration
Incubate with agitation
(24-72h at constant T)

3. Phase Separation
Filter or Centrifuge

to remove solid

4. Quantification
Analyze supernatant

concentration via HPLC

5. Calculation
Determine solubility from

concentration and dilution factor

End
(Equilibrium Solubility Value)

 

Start: 10 mM stock
in 100% DMSO

1. Serial Dilution
in DMSO Plate

2. Dilution into
Aqueous Buffer Plate

Precipitation Occurs
Above Solubility Limit

3. Measure Turbidity
(Plate Reader)

End: Kinetic
Solubility Value

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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